
4-Methyloct-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyloct-2-ynoic acid is an organic compound with the molecular formula C9H14O2 It is a carboxylic acid with a triple bond between the second and third carbon atoms and a methyl group attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyloct-2-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes followed by carboxylation. For instance, the reaction of 4-methyl-1-pentyne with carbon dioxide in the presence of a base such as potassium hydroxide can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the carboxylation reaction under controlled conditions.
化学反応の分析
Types of Reactions: 4-Methyloct-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated or partially saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation.
Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated or partially saturated carboxylic acids.
Substitution: Formation of esters or amides.
科学的研究の応用
4-Methyloct-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyloct-2-ynoic acid involves its interaction with various molecular targets. The triple bond and carboxyl group allow it to participate in a range of chemical reactions, influencing biological pathways and processes. For example, it can act as an inhibitor or activator of enzymes that interact with carboxylic acids.
類似化合物との比較
Oct-2-ynoic acid: Lacks the methyl group at the fourth carbon.
4-Methylhex-2-ynoic acid: Has a shorter carbon chain.
4-Methylbut-2-ynoic acid: Has an even shorter carbon chain.
Uniqueness: 4-Methyloct-2-ynoic acid is unique due to its specific combination of a triple bond, a carboxyl group, and a methyl group on a relatively long carbon chain
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
4-methyloct-2-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-5H2,1-2H3,(H,10,11) |
InChIキー |
NGTJRVWUQOMKPH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


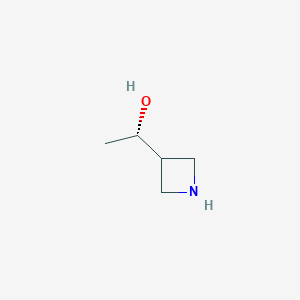

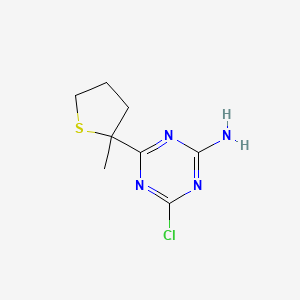
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)

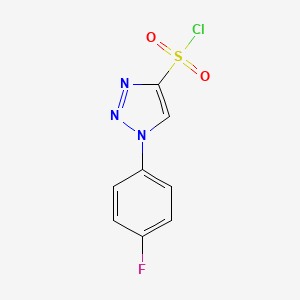
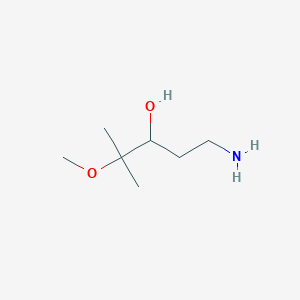
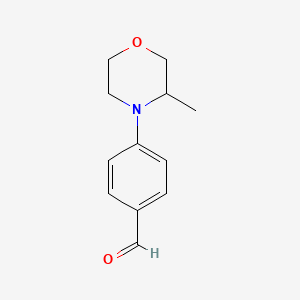
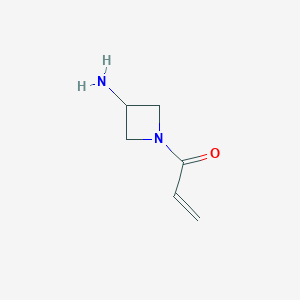
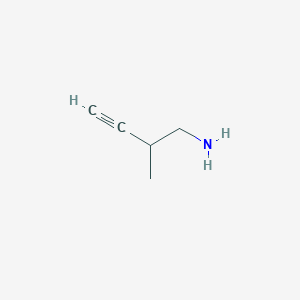
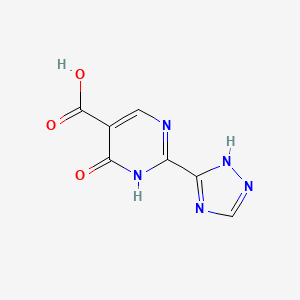
![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)
